molecular formula C43H50N8O5S B610436 Relamorelin CAS No. 661472-41-9

Relamorelin

Cat. No.: B610436
CAS No.: 661472-41-9
M. Wt: 791.0 g/mol
InChI Key: KUBPNVYPKPWGRJ-LIVOIKKVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Relamorelin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Relamorelin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Relamorelin has been investigated for various scientific research applications, including:

Mechanism of Action

Relamorelin exerts its effects by binding to and activating the ghrelin/growth hormone secretagogue receptor. This activation leads to the release of growth hormone, prolactin, and cortisol, and increases appetite. The molecular targets and pathways involved include the ghrelin receptor and downstream signaling pathways that regulate gastrointestinal motility and hormone secretion .

Comparison with Similar Compounds

Comparison: Relamorelin is unique in its improved potency and pharmacokinetics compared to other ghrelin agonists. It has shown promising results in clinical trials for the treatment of gastrointestinal disorders, making it a potential therapeutic agent with distinct advantages over similar compounds .

Properties

CAS No.

661472-41-9

Molecular Formula

C43H50N8O5S

Molecular Weight

791.0 g/mol

IUPAC Name

4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide

InChI

InChI=1S/C43H50N8O5S/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55)/t34-,35+,36+/m0/s1

InChI Key

KUBPNVYPKPWGRJ-LIVOIKKVSA-N

SMILES

C1CC(CNC1)C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N

Isomeric SMILES

C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N

Canonical SMILES

C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIM28131;  BIM 28131;  BIM-28131;  BIM-28163;  BIM 28163;  BIM28163;  RM131;  RM-131;  RM 131;  Relamorelin

Origin of Product

United States

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